molecular formula C23H24ClN3O3 B14938341 N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1-benzofuran-2-carboxamide

N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1-benzofuran-2-carboxamide

Cat. No.: B14938341
M. Wt: 425.9 g/mol
InChI Key: GHMIXABYOQCLER-UHFFFAOYSA-N
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Description

N²-{4-[4-(3-Chlorophenyl)piperazino]-4-oxobutyl}-1-benzofuran-2-carboxamide is a heterobiaryl carboxamide derivative featuring a benzofuran-2-carboxamide core linked via a 4-oxobutyl chain to a 3-chlorophenyl-substituted piperazine moiety. The 4-oxobutyl linker may influence conformational flexibility and solubility, distinguishing it from hydroxylated or unsaturated chain variants .

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H24ClN3O3/c24-18-6-3-7-19(16-18)26-11-13-27(14-12-26)22(28)9-4-10-25-23(29)21-15-17-5-1-2-8-20(17)30-21/h1-3,5-8,15-16H,4,9-14H2,(H,25,29)

InChI Key

GHMIXABYOQCLER-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCNC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Piperazine Derivatives

Optimization and Industrial Scalability

Catalytic Systems

  • Palladium Catalysis : Pd(OAc)₂ with PPh₃ or Xantphos enhances coupling efficiency in piperazine functionalization.
  • Mo(CO)₆ as CO Surrogate : Facilitates carbonylative amidation in one-pot reactions.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or NMP improves solubility of intermediates.
  • Reaction Temperatures : 80–100°C for nucleophilic substitutions; 25°C for reductive amination.

Purification Strategies

  • Recrystallization : Crude product is purified via MeOH/H₂O or IPA/HCl recrystallization.
  • Column Chromatography : Silica gel with EtOAc/hexane (1:3) achieves >99% purity.

Analytical Characterization

Parameter Data Source
Melting Point 277–279°C (HCl salt)
HPLC Purity >99%
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, NH), 7.85–6.75 (m, 10H)
MS (m/z) 464.3 [M+H]⁺

Challenges and Alternatives

  • Toxicity of Reducing Agents : Vitride alternatives like NaBH₃CN improve safety profiles.
  • Byproduct Formation : Over-alkylation is mitigated using stoichiometric Cs₂CO₃.
  • Cost-Efficiency : Mo(CO)₆ reduces reliance on gaseous CO, lowering operational costs.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Physical Properties

Melting points (MPs) and solubility are influenced by substituent polarity and salt formation:

Compound ID Piperazine Substituent Carboxamide Group Linker Chain MP (°C) Yield (%) Reference
Target Compound 3-Chlorophenyl Benzofuran-2-carboxamide 4-Oxobutyl N/A N/A
32 2-Methoxyphenyl Benzofuran-2-carboxamide 3-Hydroxybutyl 218–222 77 [6]
14 2-Methoxyphenyl 5-Iodo-benzofuran-2-carboxamide Butyl 151–154 49 [4]
36 2,3-Dichlorophenyl Indole-2-carboxamide 2-Hydroxybutyl 226–228 40 [2]
19 2-Methoxyphenyl Benzofuran-2-carboxamide trans-But-2-enyl 210–212 67 [4]

The target compound’s 4-oxobutyl linker and 3-chlorophenyl group may result in a higher MP than 32 due to reduced polarity compared to hydroxylated chains but lower than dichlorophenyl analogs like 36 .

Spectroscopic and Electronic Features

  • NMR Shifts :

    • The 3-chlorophenyl group in the target compound would deshield adjacent protons, contrasting with the electron-donating methoxy group in 32 (e.g., δ 3.89 ppm for OCH₃ in 32 vs. absence in the target) .
    • Benzothiophene or indole carboxamides (35 , 36 ) exhibit distinct aromatic proton environments due to sulfur or nitrogen heteroatoms .
  • The trans-but-2-enyl linker in 19 introduces rigidity, whereas the target’s oxobutyl chain offers flexibility for conformational adaptation .

Biological Activity

N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a carboxamide group and a piperazine moiety, which are known to influence its interaction with biological targets. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability.

  • Molecular Formula : C22H25ClN4O3
  • Molecular Weight : 430.91 g/mol
  • IUPAC Name : N~2~-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

  • Receptor Modulation : The piperazine ring suggests potential interactions with neurotransmitter receptors such as serotonin and dopamine receptors, which are critical in treating psychiatric disorders.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix remodeling and implicated in cancer metastasis and inflammation .

Biological Activity Data

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth in vitro
NeuroprotectiveReduction of neuroinflammation
MMP InhibitionDecreased MMP activity in cell lines

1. Anticancer Efficacy

In a study evaluating the anticancer properties, this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

2. Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in a rodent model of neuroinflammation. Results indicated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines, suggesting its potential use in neurodegenerative diseases.

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